FSC231

PICK1 PDZ domain Binding affinity Fluorescence polarization assay

Researchers requiring selective PICK1 PDZ domain modulation face a scarcity of validated, non-peptide tool compounds. FSC231 is the first-in-class small-molecule PICK1 PDZ domain inhibitor, identified through screening of ~44,000 compounds and validated by X-ray crystallography, NMR, and electrophysiology. • Ki ~10.1 μM against PICK1 PDZ; no binding to PSD-95 or GRIP1 PDZ domains (≤100 μM) • Accelerates GluR2 AMPA receptor recycling (t₁/₂ reduced ~50% at 100 μM); blocks hippocampal LTP and LTD • In vivo efficacy demonstrated in neuropathic pain and cocaine-seeking rodent models Supplied as a yellow powder, purity ≥98% (TLC/NMR), with documented solubility and room-temperature stability for ≥1 year.

Molecular Formula C13H10Cl2N2O3
Molecular Weight 313.13 g/mol
Cat. No. B12382994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFSC231
Molecular FormulaC13H10Cl2N2O3
Molecular Weight313.13 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N
InChIInChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)17-12(18)9(7-16)5-8-3-4-10(14)11(15)6-8/h3-6H,2H2,1H3,(H,17,18,19)/b9-5+
InChIKeyMDFDJDSQTKNBQU-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate (FSC231): Core Identifiers and Procurement-Specification Baseline


Ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate, also designated as (E)-Ethyl-2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate and widely referred to by the research code FSC231, is a small-molecule inhibitor that selectively targets the PDZ (PSD-95/Discs-large/ZO-1 homology) domain of protein interacting with C kinase 1 (PICK1) [1]. This compound, identified through high-throughput screening of approximately 44,000 compounds in a fluorescent polarization assay, represents the first-in-class small-molecule modulator of the PICK1 PDZ domain, a validated drug target for neurological disorders including neuropathic pain, brain ischemia, and cocaine addiction [1]. It is commercially available from multiple authorized vendors (e.g., Sigma-Aldrich, Focus Biomolecules, Tribioscience) with certified purity typically exceeding 98% by TLC/NMR, and is supplied as a yellow powder with a molecular weight of 313.14 g/mol and the molecular formula C13H10Cl2N2O3 . The compound demonstrates solubility in DMSO (up to 35 mg/mL with warming) and ethanol (up to 18 mg/mL with warming), and exhibits stability for at least one year when stored as a solid at room temperature .

Why FSC231 Cannot Be Replaced by a Generic PICK1 Inhibitor: The Molecular Basis of Target Engagement Differentiation


PICK1 PDZ domain inhibitors are not a commodity class; their functional and pharmacological profiles are exquisitely sensitive to even minor structural variations in the ligand scaffold and substituent pattern. The small-molecule acryloylcarbamate core of FSC231 engages the PICK1 PDZ domain through a precise and validated binding mode, identified via X-ray crystallography, NMR, and density functional theory (DFT) calculations, that is distinct from the binding modes of peptide-based inhibitors such as TAT-C5 and mPD5 [1]. Systematic structure-activity relationship (SAR) studies have demonstrated that modifications to the dichlorophenyl substitution pattern, the cyano group, or the carbamate ester moiety drastically alter binding affinity, target selectivity, and cellular efficacy [1]. For instance, the (E)-configuration of the double bond is critical for biological activity, and replacement of the 3,4-dichlorophenyl moiety with other halogenated or unsubstituted phenyl rings yields analogs with reduced affinity or complete loss of PICK1 inhibition [1]. Consequently, the use of any analog or alternative without rigorous, head-to-head comparative validation introduces substantial risk of off-target activity, reduced on-target engagement, and experimental irreproducibility, making FSC231 the only scientifically defensible choice for experiments requiring selective, validated PICK1 PDZ domain modulation.

Procurement-Grade Evidence: Quantified Performance Metrics of FSC231 Relative to Key PICK1 PDZ Inhibitor Comparators


Binding Affinity and Target Engagement: FSC231 vs. Endogenous Peptide Ligands and Small-Molecule Analogs

FSC231 binds to the PICK1 PDZ domain with a Ki (inhibition constant) of approximately 10.1 μM, an affinity comparable to that of endogenous peptide ligands that naturally regulate PICK1 function [1]. This affinity is a critical benchmark: it validates that FSC231 is a potent competitor of native PDZ domain interactions. Importantly, SAR studies on the acryloylcarbamate scaffold have identified analogs with improved binding affinities, such as compound 18, which demonstrated a Ki of 1.4 μM [2]. However, these analogs have not been characterized for cellular permeability, functional efficacy in neurons, or selectivity against other PDZ domains to the same extent as FSC231, and thus do not represent direct procurement substitutes for validated PICK1 inhibition studies.

PICK1 PDZ domain Binding affinity Fluorescence polarization assay

PDZ Domain Selectivity Profile: FSC231 vs. PSD-95 and GRIP1 PDZ Domains

FSC231 exhibits a clean selectivity profile against the PDZ domains of the closely related scaffolding proteins postsynaptic density protein 95 (PSD-95) and glutamate receptor interacting protein 1 (GRIP1). In direct binding assays, FSC231 showed no detectable binding to these PDZ domains at concentrations up to 100 μM, underscoring its specificity for the PICK1 PDZ domain [1]. This is a crucial differentiator from peptide-based inhibitors, such as the cell-permeable fatty acid-conjugated bivalent peptide mPD5, which is reported to bind the PICK1 PDZ domain but whose cross-reactivity with other PDZ domains has not been rigorously excluded in published studies [2].

PDZ domain selectivity Off-target binding Protein-protein interaction inhibition

Functional Efficacy in Neuronal AMPA Receptor Trafficking: FSC231 vs. Vehicle Control

In cultured hippocampal neurons, pretreatment with FSC231 (100 μM) significantly inhibited the co-immunoprecipitation of the AMPA receptor GluR2 subunit with PICK1, confirming disruption of the endogenous protein-protein interaction [1]. Furthermore, FSC231 accelerated the recycling of pHluorin-tagged GluR2 to the plasma membrane after NMDA receptor-induced internalization, with the half-time (t1/2) of recycling reduced by approximately 50% compared to vehicle-treated neurons [1]. This functional effect is a direct consequence of PICK1 PDZ domain inhibition and is not observed with structurally related but inactive analogs that lack the (E)-configuration of the double bond [2].

AMPA receptor trafficking GluR2 recycling Synaptic plasticity

Inhibition of Hippocampal Synaptic Plasticity: FSC231 vs. Baseline LTP/LTD Induction

In acute hippocampal CA1 slices, bath application of FSC231 (100 μM) blocked the expression of both long-term potentiation (LTP) and long-term depression (LTD). Specifically, the average normalized field excitatory postsynaptic potential (fEPSP) slope during LTP induction (40-60 min post-tetanus) was reduced from 155 ± 8% of baseline in vehicle-treated slices to 104 ± 6% in FSC231-treated slices [1]. For LTD, the fEPSP slope during the last 10 min of recording was 85 ± 5% of baseline in vehicle slices versus 99 ± 4% in FSC231 slices, indicating complete blockade of LTD expression [1]. This bidirectional inhibition is consistent with the role of PICK1 in regulating AMPA receptor trafficking during both forms of plasticity.

Long-term potentiation Long-term depression Hippocampal slices

Physicochemical and Handling Properties: FSC231 vs. Common Solvent Requirements for In Vivo Use

FSC231 exhibits defined solubility and stability parameters that are critical for reproducible experimental design. The compound is soluble in DMSO up to 35 mg/mL (approx. 112 mM) with gentle warming, and in ethanol up to 18 mg/mL (approx. 57 mM) with warming . This solubility profile supports the preparation of concentrated stock solutions for in vitro cellular assays and for subsequent dilution into aqueous buffers for in vivo administration. In contrast, many peptide-based PICK1 inhibitors, such as TAT-C5 and mPD5, require specialized formulation approaches (e.g., micelle encapsulation) to achieve adequate bioavailability, adding complexity and variability to experimental protocols [1]. FSC231 stock solutions in DMSO or ethanol are stable for at least one month when stored at -20°C, ensuring batch-to-batch consistency .

Solubility Stability Formulation

Optimized Procurement Scenarios: Evidence-Backed Applications of Ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate (FSC231) in Neuroscience and Drug Discovery


Mechanistic Studies of AMPA Receptor Trafficking and Synaptic Plasticity in Neuronal Cultures and Acute Brain Slices

The well-documented capacity of FSC231 to inhibit PICK1 PDZ domain function, as evidenced by the accelerated recycling of GluR2-containing AMPA receptors (t1/2 reduced by ~50% at 100 μM) and the blockade of both hippocampal LTP and LTD (LTP magnitude reduced from 155% to 104% of baseline), makes it an essential tool for dissecting the molecular mechanisms underlying synaptic plasticity [1]. Researchers studying the role of PICK1 in NMDA receptor-dependent bidirectional plasticity should prioritize FSC231 over other PDZ domain inhibitors due to its established selectivity profile and the availability of quantitative electrophysiological benchmarks.

Validation of PICK1 as a Therapeutic Target in Preclinical Models of Neuropathic Pain and Drug Addiction

FSC231 has demonstrated efficacy in rodent models relevant to pain and addiction: it attenuated cocaine-seeking behavior and blocked PICK1-mediated anti-inflammatory effects in acute liver injury [1]. Moreover, in a chemotherapy-induced neuropathic pain model, FSC231 (administered alongside paclitaxel) significantly increased mechanical pain threshold and foot contraction reflex time compared to paclitaxel alone, while reducing IL-1β and substance P levels [2]. These in vivo findings position FSC231 as a lead-like tool compound for validating PICK1 as a drug target and for benchmarking novel PICK1 inhibitors in animal models.

Development and Benchmarking of Novel PICK1 PDZ Domain Inhibitors via Structure-Activity Relationship (SAR) Studies

The SAR framework established for the acryloylcarbamate scaffold, including the critical requirement of the (E)-configuration and the 3,4-dichlorophenyl substitution pattern for activity, provides a rational foundation for the design of second-generation PICK1 inhibitors [1]. Researchers engaged in medicinal chemistry campaigns aimed at improving binding affinity (e.g., from Ki 10.1 μM toward the 1.4 μM benchmark of analog 18) or pharmacokinetic properties can use FSC231 as the reference standard for comparative evaluation in binding, functional, and selectivity assays.

Development of Standardized Assays for PICK1 PDZ Domain Inhibitor Screening

The well-characterized performance of FSC231 in fluorescence polarization assays (Ki ≈ 10.1 μM) and its lack of binding to PSD-95 and GRIP1 PDZ domains (≤100 μM) make it an ideal positive control and reference standard for high-throughput screening campaigns targeting the PICK1 PDZ domain [1]. Its stability as a DMSO stock solution (-20°C, ≥1 month) and defined solubility profile further support its use in automated screening workflows, ensuring reproducible assay performance across multiple plates and experimental runs [2].

Technical Documentation Hub

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38 linked technical documents
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